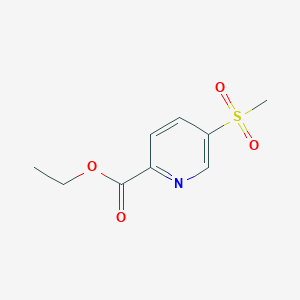![molecular formula C10H11Cl2NO2 B1487645 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide CAS No. 1226273-08-0](/img/structure/B1487645.png)
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide
Descripción general
Descripción
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide is a synthetic derivative of acetamide. It has a molecular weight of 248.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide is C10H11Cl2NO2 . The InChI code for this compound is 1S/C10H11Cl2NO2/c11-7-10(14)13-4-5-15-9-3-1-2-8(12)6-9/h1-3,6H,4-5,7H2,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 434.5±35.0 °C and a predicted density of 1.290±0.06 g/cm3 . The compound’s logP value, which indicates its solubility in water and organic solvents, is predicted to be 13.43±0.46 .Aplicaciones Científicas De Investigación
Pesticide Development
- Potential Pesticides : New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, showing promise as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Drug Synthesis
- Anticancer Activity : A derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and shown anticancer activity through in silico modeling targeting the VEGFr receptor, suggesting its potential as an anticancer drug (Sharma et al., 2018).
Environmental and Metabolic Studies
Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been studied as an insect growth regulator, showing effectiveness against Galleria mellonella, indicating its potential use in agriculture for pest control (Devi & Awasthi, 2022).
Metabolism Studies : Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into their biotransformation, which is crucial for understanding their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial Studies : Synthesis and evaluation of 4-oxo-thiazolidine derivatives have been conducted, revealing potential antibacterial properties, further broadening the applications of chlorophenoxyacetamide derivatives in medical science (Patel, Mistry, & Desai, 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-10(14)13-4-5-15-9-3-1-2-8(12)6-9/h1-3,6H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUOAGROQJLIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



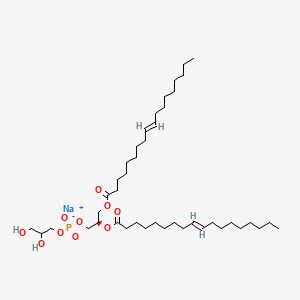
![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)
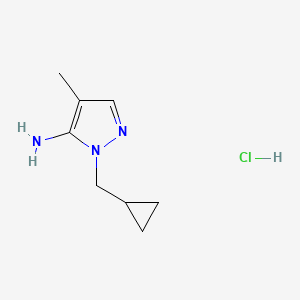
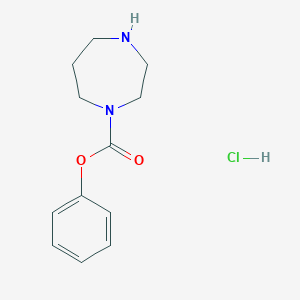

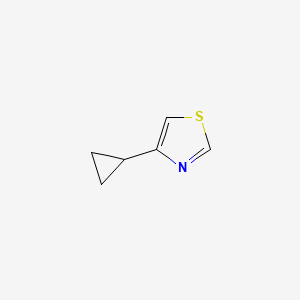
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)
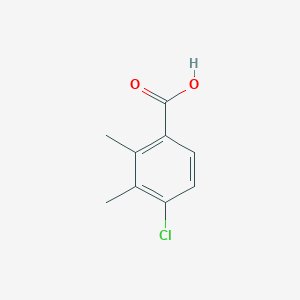
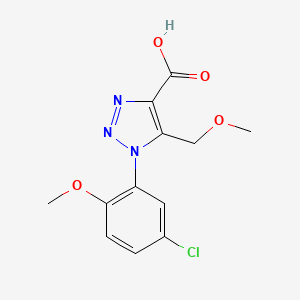
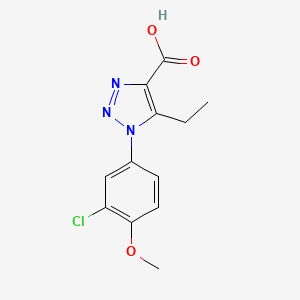
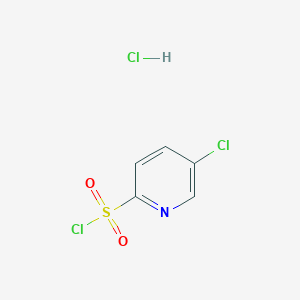
![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)
